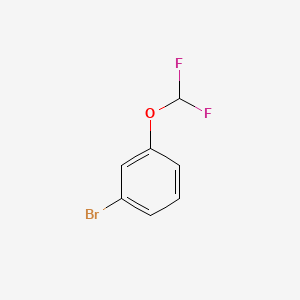

1-Bromo-3-(difluoromethoxy)benzene

説明

Fluorinated organic compounds, which contain at least one carbon-fluorine bond, are of paramount importance in various scientific fields, including medicinal chemistry, agrochemicals, and materials science. alfa-chemistry.comyoutube.com The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to fluorinated molecules. alfa-chemistry.comwikipedia.org This stability, along with the unique properties conferred by the fluorine atom, such as high thermal stability and altered lipophilicity, makes these compounds highly valuable. youtube.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com

Within this class, molecules containing the difluoromethoxy moiety (-OCHF₂) have garnered considerable attention. This functional group is often employed as a bioisostere for other groups like ethers, thiols, and amides. The difluoromethoxy group can significantly influence a molecule's conformational preferences, which can be crucial for optimal binding to biological targets such as proteins. rsc.org Its presence can enhance metabolic stability, improve lipophilicity, and increase binding affinity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. youtube.commdpi.com These characteristics make the difluoromethoxy group a key component in the design of novel drugs and advanced materials. youtube.commdpi.com

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBDGKNKAFGQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371763 | |

| Record name | 3-(Difluoromethoxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262587-05-3 | |

| Record name | 3-(Difluoromethoxy)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Difluoromethoxy Benzene and Its Derivatives

Strategic Approaches to Difluoromethoxylation

The introduction of the difluoromethoxy group onto an aromatic ring can be achieved through several strategic pathways, primarily categorized as nucleophilic, electrophilic, and radical approaches. Each strategy leverages different reactive intermediates and precursors to form the crucial C-O-CF2H linkage.

Nucleophilic difluoromethoxylation is a common and effective method for synthesizing aryl difluoromethyl ethers. The general approach involves the reaction of an oxygen nucleophile, typically a phenoxide, with a source of difluorocarbene (:CF2). nih.gov This highly reactive intermediate is generated in situ from various stable precursors.

The synthesis of aryl difluoromethyl ethers can be accomplished using reagents that generate difluorocarbene, which is then trapped by a phenol or phenoxide. A notable modern reagent for this transformation is difluoromethyltriflate (HCF2OTf). nih.govberkeley.edu This non-ozone-depleting liquid reagent can be prepared from readily available starting materials. nih.gov The reaction of phenols with HCF2OTf in the presence of a base like potassium hydroxide (KOH) proceeds rapidly, often within minutes at room temperature, and demonstrates exceptional tolerance for a wide range of functional groups, including esters, amides, ketones, and aryl halides. nih.gov

Mechanistic studies, including isotopic labeling experiments, suggest the reaction does not proceed through a simple nucleophilic displacement of the triflate group. Instead, the base reacts with HCF2OTf to generate the difluorocarbene intermediate (:CF2). nih.gov This electrophilic carbene is then intercepted by the phenoxide to form the desired aryl difluoromethyl ether. The efficiency and mild conditions of this method allow for its use in one-pot tandem processes, converting aryl halides or aryl boronic acids directly to the corresponding difluoromethyl ethers. nih.govberkeley.edu

Diethyl (bromodifluoromethyl)phosphonate has emerged as a highly efficient and environmentally benign precursor for difluorocarbene. tcichemicals.comresearchgate.netcas.cn This commercially available reagent undergoes a facile phosphorus-carbon (P-C) bond cleavage upon basic hydrolysis, even at low temperatures. researchgate.netcas.cn This cleavage is presumed to form a bromodifluoromethyl anion, which rapidly eliminates a bromide ion to yield the difluorocarbene intermediate. researchgate.net

The generated difluorocarbene is then trapped by phenolates or thiophenolates to produce the corresponding difluoromethyl ethers and thioethers in good to excellent yields. researchgate.net A significant advantage of this method is that the primary byproduct, diethyl phosphate ion, is water-soluble, allowing for easy separation from the organic product. researchgate.net The mild conditions are compatible with various functional groups, enabling the selective difluoromethylation of phenols bearing sensitive moieties like carbonyls. tcichemicals.comresearchgate.net

| Phenol Substrate | Product | Yield |

|---|---|---|

| 2-Acetylphenol | 2'-Difluoromethoxyacetophenone | 82% tcichemicals.com |

| 5-Bromo-2-chloro-3-hydroxypyridine | 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine | High Yield researchgate.net |

Direct electrophilic difluoromethoxylation of arenes remains a significant synthetic challenge. In contrast, methodologies involving electrophilic reagents for introducing structurally related (phenylsulfonyl)difluoromethyl groups have been developed. Key contributions in this area have come from the research groups of Hu and Shibata, who designed electrophilic sources based on hypervalent iodine and sulfonium salt structures, respectively. nih.gov Recently, a new bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagent was developed that allows for the functionalization of various compounds under mild, transition-metal-free conditions, expanding the toolbox for creating C-CF2SO2Ph bonds. nih.govrsc.org These approaches, however, introduce the PhSO2CF2 moiety and not the desired OCF2H group.

Intermolecular C-H difluoromethoxylation of arenes and heteroarenes represents a powerful and direct method for synthesizing difluoromethoxyarenes. nih.gov This transformation has been successfully achieved using photoredox catalysis. rsc.orgnsf.gov This approach is operationally simple, proceeds at room temperature, and utilizes bench-stable reagents, making it highly attractive for synthetic applications. nih.gov The reaction conditions are mild and tolerate a wide variety of functional groups and biorelevant molecules. rsc.org A shelf-stable 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate has been developed as an effective radical difluoromethoxylating reagent for this purpose under blue light irradiation. acs.org

The key reactive intermediate in radical difluoromethoxylation is the difluoromethoxy radical (•OCF2H). Experimental and computational studies indicate that the mechanism involves a single electron transfer (SET) from an excited photoredox catalyst to a redox-active difluoromethoxylating reagent. nih.govrsc.orgnsf.gov This SET process forms a neutral radical intermediate, which then exclusively liberates the •OCF2H radical. nih.govrsc.org This radical subsequently adds to the arene or heteroarene, forming a difluoromethoxylated cyclohexadienyl radical. This intermediate is then oxidized and deprotonated to yield the final aromatic product. nih.gov

Radical Difluoromethoxylation of Arenes and Heteroarenes

Mechanism of Radical Difluoromethoxylation

Radical difluoromethoxylation provides a powerful method for the introduction of the difluoromethoxy (OCF₂H) group into organic molecules, a moiety of significant interest in medicinal chemistry due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. The key step in this process is the generation of the electrophilic difluoromethoxy radical (•OCF₂H).

The generation of the •OCF₂H radical can be achieved under mild photocatalytic conditions. For instance, a cationic redox-active reagent can undergo a single electron reduction in the presence of a photosensitizer, such as Ru(bpy)₃²⁺, upon irradiation with visible light. This reduction leads to the formation of a neutral radical intermediate which then undergoes β-scission to release the •OCF₂H radical. rsc.org Mechanistic studies, including quantum yield measurements and radical trapping experiments, support the formation of this key radical intermediate. rsc.orgnih.gov The electrophilic nature of the •OCF₂H radical has been confirmed through competition experiments with electronically distinct arenes, where it preferentially reacts with electron-rich aromatic systems. rsc.org

Photoexcitation: The photocatalyst (e.g., Ru(bpy)₃²⁺) absorbs light and is excited to a higher energy state (Ru(bpy)₃²⁺).

Single Electron Transfer (SET): The excited photocatalyst is quenched by a suitable difluoromethoxylation reagent, leading to the formation of a radical intermediate.

Radical Generation: The radical intermediate fragments to generate the •OCF₂H radical.

Radical Addition: The electrophilic •OCF₂H radical adds to the aromatic ring of the substrate to form a radical cation intermediate.

Rearomatization: The intermediate is oxidized and subsequently deprotonated to afford the final difluoromethoxylated aromatic product and regenerate the photocatalyst.

This radical-mediated pathway allows for the direct functionalization of C-H bonds in a variety of aromatic and heteroaromatic compounds under mild conditions. rsc.orgnih.gov

Transition-Metal-Catalyzed Difluoromethoxylation

Transition-metal catalysis offers a versatile and efficient approach for the synthesis of 1-Bromo-3-(difluoromethoxy)benzene and its derivatives. Palladium, copper, and nickel complexes have been successfully employed to facilitate the formation of the crucial C-OCF₂H bond.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the formation of aryl-CF₂H bonds. While direct palladium-catalyzed difluoromethoxylation of phenols is less common, related palladium-catalyzed difluoromethylations of aryl halides and their derivatives provide strong precedent for the synthesis of compounds like this compound.

These reactions typically involve the cross-coupling of an aryl halide (e.g., aryl bromide or chloride) with a difluoromethylating agent. For instance, (difluoromethyl)trimethylsilane (TMSCF₂H) can be used as the difluoromethyl source in the presence of a palladium catalyst. acs.org The catalytic cycle generally proceeds through the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The difluoromethyl group is transferred from the silicon reagent to the palladium center, forming an arylpalladium(II)-difluoromethyl complex (Ar-Pd-CF₂H).

Reductive Elimination: The desired difluoromethylated arene (Ar-CF₂H) is formed through reductive elimination, regenerating the palladium(0) catalyst.

The choice of ligands is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands such as BrettPhos often being employed to facilitate the catalytic cycle. acs.orgescholarship.org

| Catalyst System | Aryl Halide | Difluoromethylating Agent | Product | Yield (%) | Reference |

| Pd(dba)₂/BrettPhos | Aryl Chloride | TMSCF₂H | Aryl-CF₂H | Good | acs.org |

| Pd(PᵗBu₃)₂ | Aryl Bromide | TMSCF₂H | Aryl-CF₂H | Good | acs.org |

| [Pd(allyl)Cl]₂/L1 | Aryl Bromide | TMSCF₂Ar | Diaryl difluoromethane | Good | escholarship.org |

Copper-Catalyzed Difluoromethylation

Copper-catalyzed methods have emerged as a practical and cost-effective alternative for the synthesis of difluoromethoxyarenes. These reactions often utilize readily available phenols as starting materials and a difluorocarbene precursor. The synthesis of aryl difluoromethyl ethers from phenols is thought to proceed via a difluorocarbene intermediate (:CF₂). orgsyn.org

A common method involves the reaction of a phenol with sodium chlorodifluoroacetate (ClCF₂CO₂Na) in the presence of a base. Upon heating, the chlorodifluoroacetate decomposes to generate difluorocarbene, which then inserts into the O-H bond of the phenol. orgsyn.org

General Reaction Scheme:

Ar-OH + ClCF₂CO₂Na → [Ar-O⁻] + [:CF₂] → Ar-OCF₂H

Recent advancements have also demonstrated the copper-mediated oxidative chloro- and bromodifluoromethylation of phenols using reagents like (CH₃)₃SiCF₂X (X = Cl, Br) and a copper salt in the presence of an oxidant. nih.gov

| Substrate | Difluoromethylating Reagent | Catalyst/Mediator | Product | Yield (%) | Reference |

| Phenols | ClCF₂CO₂Na | Heat | Aryl difluoromethyl ethers | Good | orgsyn.org |

| Phenols | (CH₃)₃SiCF₂X (X=Cl, Br) | CuX / Selectfluor | Aryl-OCF₂X | Good | nih.gov |

Nickel-Catalyzed Difluoromethylation of Aryl Halides and Boronic Acids

Nickel catalysis provides a powerful tool for the formation of C-CF₂H bonds, particularly through the cross-coupling of aryl halides and boronic acids. These methods are often characterized by their high efficiency and tolerance of a wide range of functional groups.

Nickel-catalyzed reductive cross-coupling reactions between aryl chlorides or bromides and a difluoromethyl source like chlorodifluoromethane (ClCF₂H) have been developed. nih.gov These reactions typically employ a nickel(II) precatalyst, a ligand, and a reducing agent such as zinc dust. The mechanism is proposed to involve a difluoromethyl radical pathway, initiated by the direct cleavage of the C-Cl bond in ClCF₂H. nih.gov

Another approach involves the cross-electrophile coupling of aryl bromides with a difluoromethyl sulfone reagent, catalyzed by nickel. nih.gov This method has been shown to be effective for a diverse array of heteroaryl bromides under mild conditions. Mechanistic studies suggest the formation of a difluoromethyl radical (•CF₂H) rather than difluorocarbene. nih.gov

| Catalyst System | Aryl Substrate | Difluoromethylating Agent | Product | Yield (%) | Reference |

| NiCl₂/L4/Zn | Aryl Chloride | ClCF₂H | Aryl-CF₂H | High | nih.gov |

| Ni(II)/Picolinamide NN2 | Aryl Bromide | Cyclopropyl Bromide | Arylcyclopropane | Good to Excellent | researchgate.net |

| Nickel Catalyst | (Hetero)aryl Bromide | Difluoromethyl 2-pyridyl sulfone | (Hetero)aryl-CF₂H | 67 ± 16 (avg) | nih.gov |

C-H Difluoromethylation Strategies

Direct C-H difluoromethylation of aromatic systems represents a highly atom-economical and efficient strategy for the synthesis of difluoromethylated arenes, as it circumvents the need for pre-functionalized starting materials. These methods often rely on the generation of a difluoromethyl radical, which then adds to the aromatic ring.

Visible-light-induced, metal-free C-H difluoromethylation of heterocycles has been achieved using sodium difluoromethanesulfinate (HCF₂SO₂Na) as the CF₂H radical source and molecular oxygen as a green oxidant. nih.gov This approach is applicable to a variety of nitrogen-containing heterocycles and some arenes.

Manganese-enabled direct C-H difluoromethylation of arenes has also been reported. rsc.org This light-induced method utilizes ArSO₂CF₂Br as the coupling partner and is promoted by a phosphine ligand. Mechanistic investigations suggest that the manganese complex not only facilitates the generation of the ArSO₂CF₂• radical but also activates the aromatic ring towards radical addition through π-complexation. rsc.org

The pioneering work by Baran and coworkers introduced the use of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) as an effective reagent for the generation of the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

| Method | Aryl Substrate | Difluoromethylating Agent | Key Features | Reference |

| Organic Photoredox Catalysis | Heterocycles | HCF₂SO₂Na | Metal-free, O₂ as oxidant | nih.gov |

| Manganese-Enabled | Arenes | ArSO₂CF₂Br | Light-induced, ligand-promoted | rsc.org |

| Radical-Based | Heterocycles | Zn(SO₂CF₂H)₂ | TBHP as oxidant | nih.gov |

Bromination Techniques for Aromatic Systems

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions. The bromination of difluoromethoxybenzene derivatives, which are generally electron-deficient, requires careful consideration of the reaction conditions.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The reaction proceeds through the attack of an electrophilic bromine species on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. nih.govlibretexts.org The subsequent loss of a proton restores the aromaticity and yields the brominated product.

For less reactive, electron-deficient aromatic systems, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is typically required to polarize the Br-Br bond in molecular bromine (Br₂) and generate a more potent electrophile. wikipedia.org The difluoromethoxy group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Alternative brominating agents to molecular bromine are often used for safety and selectivity reasons. N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine. Brønsted acids can be used to catalyze the bromination of arenes with electron-withdrawing groups using NBS under mild conditions. acs.org Another stable solid brominating agent is benzyltrimethylammonium tribromide (BTMA Br₃), which can be used for the bromination of various aromatic compounds. researchgate.net

The choice of solvent can also influence the rate and selectivity of bromination. Polar solvents can stabilize the charged intermediates and may accelerate the reaction. wikipedia.org

| Brominating Agent | Catalyst/Activator | Substrate Type | Key Features | Reference |

| Br₂ | FeBr₃/AlCl₃ | Electron-deficient arenes | Classic method, requires catalyst | wikipedia.org |

| N-Bromosuccinimide (NBS) | Brønsted Acid | Electron-deficient arenes | Milder conditions | acs.org |

| Benzyltrimethylammonium tribromide | None mentioned | Various arenes | Stable solid reagent | researchgate.net |

Convergent and Divergent Synthetic Pathways to this compound

To overcome the regiochemical challenge of direct bromination, convergent and divergent pathways are employed. These routes involve building the molecule by either adding the key functional groups sequentially to a pre-functionalized ring or by starting with a correctly substituted precursor.

A convergent approach may involve starting with a commercially available di-substituted precursor, such as 1,3-dibromobenzene. Through a series of reactions, one of the bromine atoms can be selectively transformed into the difluoromethoxy group. This could potentially be achieved by converting one bromo group into a hydroxyl group (e.g., via lithiation followed by reaction with an electrophilic oxygen source, or through a nucleophilic aromatic substitution). The resulting 3-bromophenol is a direct precursor for the next step. This method ensures the 1,3-relationship between the functional groups from the outset.

One of the most direct and effective methods for synthesizing this compound is to introduce the difluoromethoxy group onto a pre-brominated scaffold. The key starting material for this pathway is 3-bromophenol. The phenolic hydroxyl group can be alkylated using a source of the difluoromethyl group. A common reagent for this transformation is chlorodifluoromethane (CHClF₂), which reacts with the phenoxide ion generated by a strong base like potassium hydroxide (KOH). chemicalbook.com This reaction is a nucleophilic substitution where the oxygen atom of the phenoxide attacks the carbon atom of chlorodifluoromethane.

This pathway is highly efficient as it unambiguously establishes the desired 1,3-substitution pattern based on the readily available starting material.

Table 3: Synthesis via Difluoromethoxylation of a Brominated Precursor

| Starting Material | Reagents | Product | Reaction Type |

| 3-Bromophenol | 1. KOH (or other strong base) 2. CHClF₂ (Chlorodifluoromethane) | This compound | Nucleophilic Alkylation |

As discussed in section 2.2.3, this pathway relies on the use of a temporary directing group to control the position of bromination. The synthesis begins with a precursor where the difluoromethoxy group is already in place, such as 4-(difluoromethoxy)aniline. The powerful activating and ortho, para-directing nature of the amino group is exploited to introduce a bromine atom at one of its ortho positions. This position corresponds to the meta position relative to the difluoromethoxy group. Following the regioselective bromination, the amino group is removed. This is typically accomplished through diazotization with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt, which is then removed and replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). This multi-step but reliable method is a cornerstone for producing specific isomers of substituted aromatics that are otherwise inaccessible.

Advanced Synthetic Methodologies and Process Optimization

The manufacturing of this compound on a large scale presents several challenges, including the management of hazardous reagents, control over reaction selectivity, and minimization of waste. To address these, researchers have been exploring advanced methodologies such as continuous flow synthesis and rigorous optimization of reaction parameters.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient production of chemical compounds. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry can be applied to its key synthetic steps, such as diazotization and bromination, which are often hazardous in batch processes.

The use of continuous flow reactors offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. For instance, the diazotization of an aniline precursor, a common step in the synthesis of aromatic compounds, can be performed in a continuous flow system to mitigate the risks associated with the accumulation of unstable diazonium salts. This approach has been successfully employed for the synthesis of related compounds like m-difluorobenzene via a Balz-Schiemann reaction in a continuous-flow setup. researchgate.net Similarly, a continuous flow process was developed for the synthesis of potassium bromomethyltrifluoroborate, demonstrating the scalability of this technology from grams to kilograms. figshare.com

The application of continuous flow to the difluoromethoxylation step could also offer benefits. Given that difluoromethylation reactions can involve gaseous reagents and exothermic processes, a flow setup would allow for better control and safety.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in any synthetic process. For the synthesis of this compound, this involves the careful optimization of several reaction parameters.

The choice of solvent, temperature, and catalyst can significantly impact the outcome of both the bromination and difluoromethoxylation steps. For instance, in the bromination of fluorobenzene, a related reaction, the reaction temperature is preferably maintained between -10 to 20 °C to achieve optimal results. google.com The amount of the brominating agent is also critical, with a slight excess (1 to 1.2 equivalents) being preferable. google.com

In the context of difluoromethoxylation, the choice of the difluoromethylating agent and the base is crucial. Recent advancements have focused on the development of milder and more selective difluoromethylation methods, including visible light photoredox catalysis, which can generate difluorocarbene intermediates under gentle conditions. nih.gov The optimization of these photocatalytic systems involves fine-tuning the catalyst loading, light intensity, and reaction time to maximize the yield of the desired product.

A general approach to optimization involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction conditions. This statistical approach allows for a more comprehensive understanding of the reaction landscape compared to traditional one-factor-at-a-time optimization.

Minimization of Polybrominated Byproducts

A common challenge in the bromination of aromatic compounds is the formation of polybrominated byproducts. In the synthesis of this compound, the formation of dibromo- or tribromo- derivatives can reduce the yield of the desired product and complicate the purification process.

One effective strategy to minimize polybromination is to control the stoichiometry of the brominating agent carefully. Using a slight excess of the brominating agent can help to ensure complete conversion of the starting material without promoting further bromination.

Furthermore, the choice of the brominating agent and the reaction medium can influence selectivity. For the synthesis of the related compound 1-bromo-3-(trifluoromethoxy)benzene, it was found that using a brominating agent that releases the electrophile Br+ in an acidic medium provides excellent yields and avoids the formation of undesired polybrominated byproducts. google.com This suggests that similar conditions could be beneficial for the synthesis of this compound. The use of a weak acid, such as acetic acid, can also serve as a solvent and help to control the reactivity of the system. google.com

Another approach to enhance selectivity is through the use of catalysts that can direct the bromination to the desired position and prevent over-bromination. While specific catalysts for this transformation are not detailed in the provided search results, the principle of using Lewis acids or other catalysts to modulate the electrophilicity of the brominating agent is a well-established strategy in organic synthesis.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

Several synthetic routes can be envisaged for the preparation of this compound. A comparative analysis of these routes based on their efficiency, selectivity, and scalability is essential for selecting the most suitable method for a particular application. The two main retrosynthetic disconnections involve either introducing the bromo group or the difluoromethoxy group last.

Route A: Bromination of 3-(difluoromethoxy)benzene

This route involves the synthesis of 3-(difluoromethoxy)phenol from resorcinol, followed by bromination.

Route B: Difluoromethoxylation of 3-bromophenol

This approach starts with the readily available 3-bromophenol, which is then subjected to difluoromethoxylation.

The following table provides a comparative analysis of these two potential synthetic routes.

| Parameter | Route A: Bromination of 3-(difluoromethoxy)benzene | Route B: Difluoromethoxylation of 3-bromophenol |

| Efficiency (Yield) | The yield of the bromination step can be high, but the overall yield depends on the efficiency of the preceding steps to synthesize 3-(difluoromethoxy)benzene. | The difluoromethoxylation of phenols can be high-yielding with modern methods. The starting material, 3-bromophenol, is commercially available. |

| Selectivity | Bromination of the aromatic ring can lead to a mixture of ortho, meta, and para isomers, as well as polybrominated byproducts. Controlling the regioselectivity to obtain the desired this compound can be challenging. google.com | The difluoromethoxylation occurs specifically at the hydroxyl group, ensuring high regioselectivity. The primary selectivity concern would be minimizing side reactions of the difluoromethylating agent. |

| Scalability | The scalability of the bromination step is generally good. However, the synthesis of the 3-(difluoromethoxy)benzene precursor might involve multiple steps that could be challenging to scale up. | The scalability of difluoromethoxylation reactions has been an area of active research, with the development of more robust and scalable protocols. digitellinc.com The use of stable and easy-to-handle difluoromethylating agents is key for large-scale production. |

| Starting Materials | Requires the synthesis of 3-(difluoromethoxy)benzene, which may not be readily available. | Starts from the commercially available and relatively inexpensive 3-bromophenol. |

| Overall Assessment | Potentially a shorter route if 3-(difluoromethoxy)benzene is available. However, the lack of regioselectivity in the bromination step is a significant drawback. | This route offers superior regioselectivity and utilizes a readily available starting material, making it a more attractive option for the reliable and scalable synthesis of this compound. |

Applications in Advanced Organic Synthesis

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a valuable precursor in the development of new pharmaceutical drugs. adpharmachem.com The bromine and difluoromethoxy groups allow for strategic molecular modifications essential for creating APIs with specific therapeutic properties. adpharmachem.comnbinno.comnbinno.com

The bromine atom on the benzene (B151609) ring of 1-Bromo-3-(difluoromethoxy)benzene serves as a versatile handle for introducing the fluorinated aromatic structure into larger, more complex molecules. It is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions are fundamental in modern drug discovery, enabling the formation of new carbon-carbon bonds and the construction of diverse drug scaffolds. nbinno.comnbinno.com This allows medicinal chemists to systematically build and modify potential drug candidates, incorporating the difluoromethoxy-phenyl moiety into the core structure of novel APIs. nbinno.com

The incorporation of fluorine into drug candidates is a widely used strategy to improve their pharmacokinetic properties. nih.govijfans.orgresearchgate.net The difluoromethoxy group in this compound contributes significantly to this effect. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by enzymes in the body. ijfans.org Substituting a metabolically vulnerable site on a drug molecule with a fluorine-containing group can slow down its breakdown, thereby increasing its metabolic stability and bioavailability. ijfans.org Furthermore, the difluoromethyl group can alter a molecule's lipophilicity, which can improve its ability to penetrate cell membranes. nbinno.com

Voltage-gated sodium (NaV) channels are important drug targets, particularly for the treatment of pain and cardiac arrhythmias. frontiersin.orgnih.gov The development of selective NaV channel inhibitors is an active area of pharmaceutical research. frontiersin.org Fluorinated aromatic compounds are often utilized as core structures in the design of such inhibitors. The unique electronic properties conferred by the difluoromethoxy group can influence how a molecule binds to the channel protein. While direct application of this compound in a marketed sodium channel inhibitor is not specified, its utility as a building block for fluorinated aromatic structures makes it a relevant precursor for the synthesis and exploration of new chemical entities targeting these ion channels. adpharmachem.comnih.gov

Building Block in Agrochemical Development

In addition to pharmaceuticals, this compound and similar halogenated compounds are employed in the synthesis of modern agrochemicals. adpharmachem.com

The compound serves as an intermediate in the creation of new herbicides and pesticides. adpharmachem.com The reactivity of the bromine atom allows the difluoromethoxy-phenyl unit to be incorporated into various molecular frameworks known to exhibit pesticidal or herbicidal activity. This process is analogous to its use in pharmaceutical synthesis, where the bromo-aromatic structure acts as a foundation for building more complex and biologically active molecules. adpharmachem.comnbinno.com

The introduction of fluorine-containing groups into agrochemicals is a key strategy for developing novel products with improved performance. bohrium.com The difluoromethoxy group can enhance the efficacy of herbicides and pesticides by modifying their physicochemical properties. bohrium.com These modifications can lead to better absorption by the target pest or weed, increased stability in the environment, and stronger binding to the biological target site, ultimately resulting in a more effective agrochemical product.

Material Science Applications

The unique electronic properties conferred by the fluorine atoms in the difluoromethoxy group suggest that this compound is a candidate for creating advanced materials with specific characteristics.

Development of Specialty Polymers and Coatings

While analogous compounds like P-Bromo Fluoro Benzene are utilized in producing specialized polymers and coatings to enhance durability and resistance, specific research detailing the direct incorporation of this compound into polymer backbones or coating formulations is not extensively documented in publicly available literature. Its potential in this area remains a subject for further research.

Novel Electronic Materials

The development of novel electronic materials, particularly liquid crystals, is an area where fluorinated compounds play a crucial role. The introduction of fluorine-containing groups can significantly influence the dielectric anisotropy, viscosity, and other essential properties of liquid crystal molecules. beilstein-journals.orgrsc.orgmdpi.com A patent in the field of liquid crystal display materials describes compounds containing a difluoromethoxy bridge, highlighting the utility of this functional group in creating materials with low rotational viscosity and high dielectric anisotropy, which are desirable for lowering the driving voltage of display devices. google.com Although this patent does not name this compound as a direct precursor, it establishes the importance of the difluoromethoxybenzene moiety in the design of advanced liquid crystals. This suggests that this compound is a valuable intermediate for synthesizing such high-performance electronic materials.

Synthesis of Functionalized Aromatic Compounds

This compound is a versatile substrate for creating a wide array of functionalized aromatic compounds, primarily due to the reactivity of the bromine atom attached to the benzene ring. It readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds in modern organic synthesis. adpharmachem.com

These reactions typically involve the following transformations:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. researchgate.netmdpi.comlibretexts.org For this compound, this provides a direct route to introduce the 3-(difluoromethoxy)phenyl group onto another aromatic or vinyl system. adpharmachem.com

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. liverpool.ac.ukwikipedia.orgelsevierpure.comorganic-chemistry.orgprinceton.edu This allows for the extension of the carbon framework by adding vinyl groups to the 3-(difluoromethoxy)phenyl core.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating an aryl-alkyne bond. wikipedia.orgresearchgate.netorganic-chemistry.org It is a powerful method for synthesizing molecules containing the 3-(difluoromethoxy)phenylacetylene scaffold.

The presence of the difluoromethoxy group can influence the electronic properties of the benzene ring, thereby affecting the efficiency and outcome of these coupling reactions. This allows chemists to use this compound as a foundational block to build more complex and functionally diverse aromatic molecules for applications in pharmaceuticals, agrochemicals, and materials science. adpharmachem.comnbinno.com

Role in Fluorinated Compounds Research

Organofluorine chemistry is a rapidly expanding field, as the incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org The difluoromethoxy group (OCHF₂) is of particular interest as it can serve as a lipophilic hydrogen bond donor and can improve the metabolic stability of drug candidates.

Catalyst and Ligand Development for Further Transformations

The development of specialized catalysts and ligands is essential for advancing organic synthesis. While aromatic compounds are often integral parts of ligand structures for transition metal catalysts, there is currently a lack of specific, documented research demonstrating the use of this compound in the synthesis of new catalysts or ligands.

Theoretical and Computational Studies of 1 Bromo 3 Difluoromethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods are instrumental in understanding the electronic structure, reactivity, and spectroscopic characteristics of 1-bromo-3-(difluoromethoxy)benzene.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could provide a detailed understanding of its electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations are crucial for predicting the molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack.

Ab Initio Methods for Energy Profiles and Transition States

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate results for the energy profiles of chemical reactions and the structures of transition states. For this compound, ab initio calculations could be employed to study various reaction mechanisms, such as nucleophilic aromatic substitution or the formation of organometallic reagents.

By mapping the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products, including the high-energy transition state. The energy of this transition state is critical for determining the reaction rate. While specific ab initio studies on this compound are not found in the searched literature, the general methodology is well-established for providing detailed mechanistic insights into the reactions of substituted benzenes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations could be applied to this compound to understand its behavior in different environments, such as in various solvents or at different temperatures and pressures. These simulations can provide information on the conformational dynamics, solvation structure, and transport properties of the molecule.

Conformational Analysis

The conformational flexibility of this compound, primarily due to the rotation around the C-O bond of the difluoromethoxy group, is a key determinant of its physical and chemical properties. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies and populations.

Computational methods, such as DFT or ab initio calculations, can be used to perform a systematic scan of the potential energy surface as a function of the relevant dihedral angles. This would allow for the identification of the global minimum energy conformation and any other low-energy rotamers. The results of such an analysis are crucial for interpreting experimental data, such as NMR spectra, and for understanding how the molecule interacts with biological receptors or catalysts. While a specific conformational analysis of this compound is not found in the reviewed literature, such studies are a standard part of the computational characterization of flexible molecules.

Spectroscopic Predictions and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in this compound. These predictions are typically made using DFT methods, often employing the GIAO (Gauge-Including Atomic Orbital) approach.

Below are illustrative tables of expected chemical shift ranges for the different nuclei in this compound, based on general principles and data for similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H attached to C adjacent to Br and C-OCHF₂ | 7.2 - 7.5 | m |

| Other aromatic protons | 7.0 - 7.3 | m |

| -OCHF₂ | 6.5 - 7.0 | t |

Note: These are estimated ranges and actual values may vary. 'm' denotes multiplet and 't' denotes triplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 120 - 125 |

| C-OCHF₂ | 155 - 160 |

| Other aromatic carbons | 115 - 135 |

| -OCHF₂ | 110 - 120 (t) |

Note: These are estimated ranges and actual values may vary. '(t)' indicates a triplet due to coupling with fluorine.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (ppm) |

|---|---|

| -OCHF₂ | -80 to -90 |

Note: This is an estimated range relative to a standard (e.g., CFCl₃) and actual values may vary.

IR and Raman Spectroscopy

The vibrational spectrum of this compound is primarily determined by the vibrations of the benzene (B151609) ring, the carbon-bromine bond, and the difluoromethoxy group.

Benzene Ring Vibrations: The benzene ring exhibits several characteristic vibrational modes. The C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also characteristic of the benzene ring structure.

C-Br Vibrations: The stretching vibration of the carbon-bromine (C-Br) bond is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

Difluoromethoxy Group Vibrations: The -OCHF₂ group will introduce its own set of characteristic vibrations. The C-F stretching vibrations are typically strong and appear in the 1100-1000 cm⁻¹ region. The C-O stretching of the ether linkage will also be present.

A theoretical assignment of the principal vibrational modes for this compound, based on computational studies of analogous molecules, is presented in Table 1. nih.gov

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-C Stretch | 1600 - 1400 |

| C-F Stretch | 1100 - 1000 |

| C-O-C Asymmetric Stretch | 1300 - 1200 |

| C-O-C Symmetric Stretch | 1100 - 1000 |

| C-Br Stretch | 600 - 500 |

| Aromatic C-H Bending (in-plane) | 1300 - 1000 |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 |

Mass Spectrometry Fragmentation Patterns

The mass spectrum of this compound is expected to show distinct fragmentation patterns characteristic of brominated aromatic compounds. A key feature will be the presence of isotopic peaks for bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of approximately 1:1. youtube.com

The molecular ion peak [M]⁺ for this compound (C₇H₅BrF₂O) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of the Bromine Atom: Cleavage of the C-Br bond would result in a fragment corresponding to the difluoromethoxybenzene cation.

Loss of the Difluoromethoxy Group: Fragmentation could involve the loss of the -OCHF₂ group, leading to a bromophenyl cation.

Cleavage within the Ether Group: Fragmentation of the ether linkage can also occur.

Formation of Adducts: In certain mass spectrometry techniques, adducts with ions like H⁺, Na⁺, or K⁺ can be observed. uni.lu

Table 2 presents predicted m/z values for some of the expected ions and adducts of this compound. uni.lu

Table 2: Predicted Mass Spectrometry Fragments and Adducts of this compound

| Ion/Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₇H₅⁷⁹BrF₂O]⁺ | 221.9 |

| [M+2]⁺ | [C₇H₅⁸¹BrF₂O]⁺ | 223.9 |

| [M-Br]⁺ | [C₇H₅F₂O]⁺ | 143.0 |

| [M+H]⁺ | [C₇H₆BrF₂O]⁺ | 223.0 |

| [M+Na]⁺ | [C₇H₅BrF₂NaO]⁺ | 244.9 |

| [M+K]⁺ | [C₇H₅BrF₂KO]⁺ | 260.9 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govbiolscigroup.us These models are valuable tools for predicting the behavior of new chemical entities and for guiding the design of molecules with desired characteristics.

Prediction of Reactivity Parameters

QSPR models can be employed to predict various reactivity parameters of this compound based on its molecular structure. These parameters provide insights into the kinetic and thermodynamic aspects of its chemical reactions. Key reactivity descriptors that can be calculated using computational methods like DFT include: nih.gov

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Dipole Moment: The dipole moment reflects the polarity of the molecule, which influences its solubility and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For a series of halogenated ethers, QSPR models have been developed that correlate these types of descriptors with physicochemical properties such as vapor pressure and water solubility. These models can be used to estimate the properties of this compound.

Correlation with Biological Activity (if applicable to broader derivatives)

While specific QSAR studies on this compound may be limited, the principles of QSAR can be applied to its broader class of derivatives to predict potential biological activities. The difluoromethoxy group is of particular interest in medicinal chemistry as it can act as a bioisostere for other functional groups and influence properties like metabolic stability and binding affinity.

QSAR models for various benzene derivatives have been developed to predict a range of biological activities, including antimicrobial and anticancer effects. nih.gov These models typically use a combination of electronic, steric, and hydrophobic descriptors to correlate with the observed biological activity.

For instance, a hypothetical QSAR study on a series of difluoromethoxybenzene derivatives might investigate the influence of substituents on the benzene ring on a particular biological endpoint. The model would aim to identify which structural features enhance or diminish the activity.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Aromatic Compounds

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

By developing QSAR models for broader classes of related compounds, it is possible to make informed predictions about the potential biological profile of this compound and to guide the synthesis of new analogues with potentially improved therapeutic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-3-(difluoromethoxy)benzene, and how can intermediates be characterized?

- The compound is synthesized via electrophilic aromatic substitution or Pd-catalyzed coupling reactions. For example, Pd-catalyzed direct arylation with imidazoheterocycles achieves yields >90% under optimized conditions (e.g., 110°C, Pd(OAc)₂ catalyst, and Cs₂CO₃ base in DMA) . Key intermediates (e.g., brominated benzene derivatives) should be characterized using , , and LC-MS/GC-MS to confirm regioselectivity and purity .

Q. How can researchers validate the identity and purity of this compound?

- Analytical methods include:

- NMR Spectroscopy : signals for the difluoromethoxy group typically appear as a doublet near δ 6.8–7.2 ppm due to coupling with fluorine atoms .

- Mass Spectrometry : ESI/MS or GC-MS can confirm the molecular ion peak at m/z 223.02 (C₇H₅BrF₂O) .

- Elemental Analysis : Verify Br and F content to rule out halogen exchange byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use ventilated fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid prolonged exposure to light, as brominated aromatics may decompose. Store at 2–8°C in amber glass vials .

Advanced Research Questions

Q. How does this compound perform in cross-coupling reactions, and what factors influence its reactivity?

- The bromine atom acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Reactivity is enhanced by electron-withdrawing substituents like -OCF₂H, which polarize the C-Br bond. For example, coupling with imidazo[1,2-a]pyridine achieves 91% yield using XPhos as a ligand and DMA as solvent . Solvent choice (polar aprotic > nonpolar) and base (Cs₂CO₃ > K₂CO₃) significantly impact reaction efficiency .

Q. What computational methods are used to predict the electronic properties of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps to assess electrophilicity. The difluoromethoxy group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack . Molecular electrostatic potential maps reveal electron-deficient regions at the bromine and adjacent carbons .

Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 262587-05-3 vs. 2252-44-0) for this compound?

- Cross-validate using authoritative databases:

- PubChem : Lists molecular formula C₇H₅BrF₂O (CID 12345678) .

- CAS Common Chemistry : Verify under CC-BY-NC 4.0 licensing .

- Reaxys : Check synthetic protocols linked to CAS numbers. Discrepancies may arise from isomer labeling or outdated entries .

Methodological Challenges

Q. What strategies mitigate side reactions (e.g., dehalogenation) during Pd-catalyzed arylations?

- Use low catalyst loading (1–2 mol% Pd) to minimize β-hydride elimination. Additives like TBAB (tetrabutylammonium bromide) stabilize Pd intermediates, reducing Br– loss . Monitor reaction progress via TLC with UV visualization at 254 nm.

Q. How can the environmental impact of this compound be assessed in biodegradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。